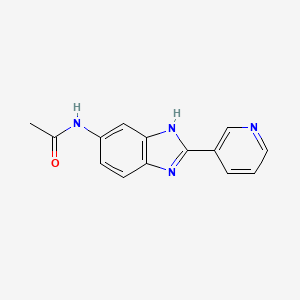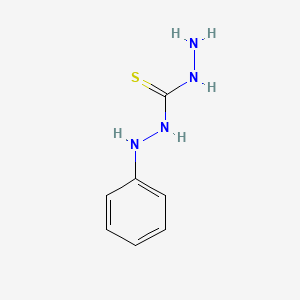![molecular formula C22H21N3O5S2 B12169527 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide](/img/structure/B12169527.png)
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide is a complex organic compound that features both isoindoline and benzothiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide typically involves multiple steps:
Formation of the Isoindoline Moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions to form the isoindoline structure.
Formation of the Benzothiazole Moiety: This involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under oxidative conditions.
Coupling of the Two Moieties: The final step involves coupling the isoindoline and benzothiazole moieties through a hexanamide linker. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups in the isoindoline moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole moiety.
Reduction: Reduced derivatives of the isoindoline moiety.
Substitution: Substituted derivatives at the amide and sulfonyl groups.
科学的研究の応用
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes due to its unique structure.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide involves its interaction with specific molecular targets. The isoindoline moiety can interact with nucleic acids, while the benzothiazole moiety can interact with proteins. These interactions can lead to the inhibition of key biological pathways, resulting in the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl chloride
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
- Phosphorodithioic acid, S-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl] O,O-dimethyl ester
Uniqueness
The uniqueness of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide lies in its combination of isoindoline and benzothiazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
特性
分子式 |
C22H21N3O5S2 |
|---|---|
分子量 |
471.6 g/mol |
IUPAC名 |
6-(1,3-dioxoisoindol-2-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)hexanamide |
InChI |
InChI=1S/C22H21N3O5S2/c1-32(29,30)14-10-11-17-18(13-14)31-22(23-17)24-19(26)9-3-2-6-12-25-20(27)15-7-4-5-8-16(15)21(25)28/h4-5,7-8,10-11,13H,2-3,6,9,12H2,1H3,(H,23,24,26) |
InChIキー |
ZLNOFICLCNHBDH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169444.png)

![4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide](/img/structure/B12169451.png)
![Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester](/img/structure/B12169457.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide](/img/structure/B12169459.png)
![5-bromo-N-[1-(cyclobutylcarbonyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B12169460.png)

![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12169477.png)


![3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B12169496.png)
![3,4,5-trimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12169507.png)
![1-(2-methoxyphenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12169508.png)
![2-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B12169510.png)
